molecular formula C5H2Cl2N2O3 B13456577 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid

3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid

Cat. No.: B13456577
M. Wt: 208.98 g/mol
InChI Key: HZNHHVZYJOUJBO-UHFFFAOYSA-N
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Description

3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is a chemical compound with the molecular formula C5H2Cl2N2O3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.

    5-Hydroxypyridazine-4-carboxylicacid:

    3,6-Dichloro-4-isopropylpyridazine: Contains an isopropyl group instead of a hydroxyl group, leading to different chemical properties and applications.

Uniqueness

3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

IUPAC Name

3,6-dichloro-4-oxo-1H-pyridazine-5-carboxylic acid

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-1(5(11)12)2(10)4(7)9-8-3/h(H,8,10)(H,11,12)

InChI Key

HZNHHVZYJOUJBO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C(C1=O)Cl)Cl)C(=O)O

Origin of Product

United States

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